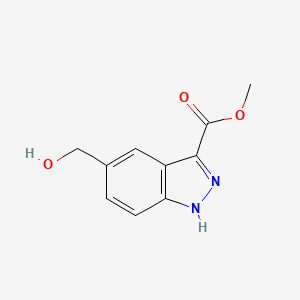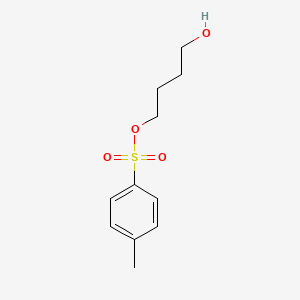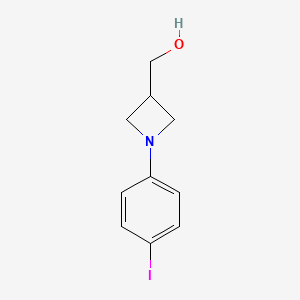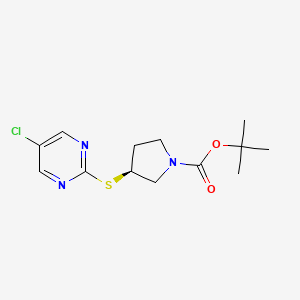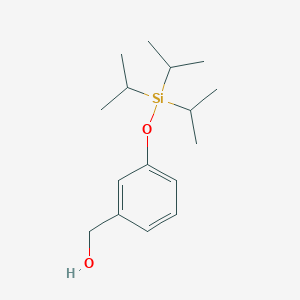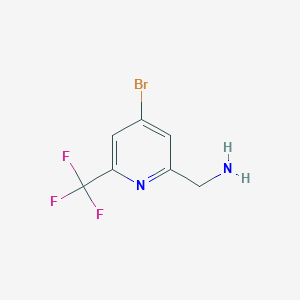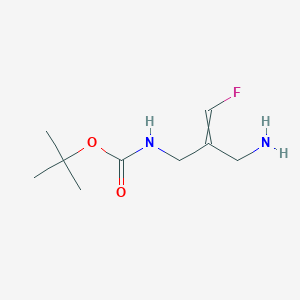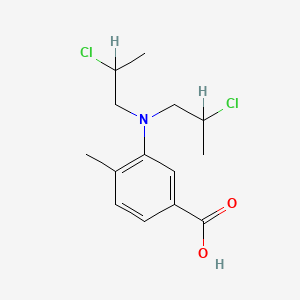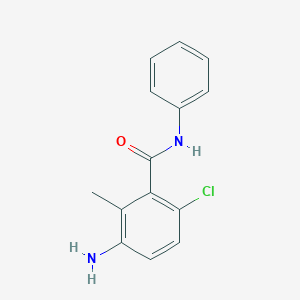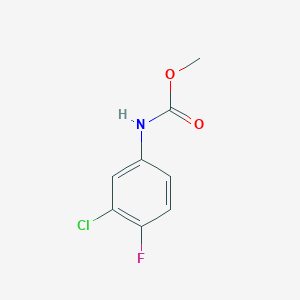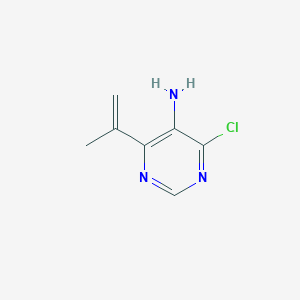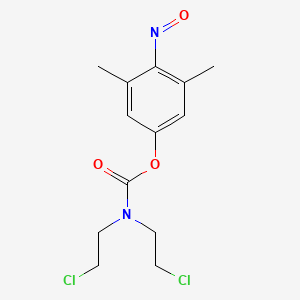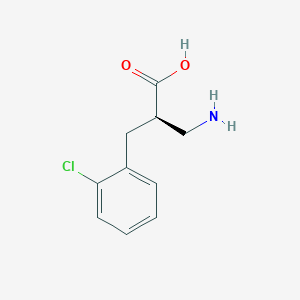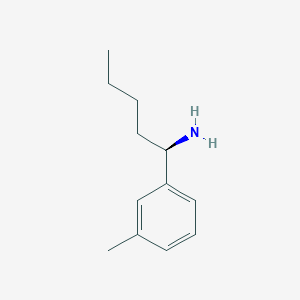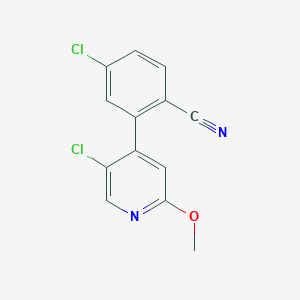
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with chloro and methoxy groups on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzonitrile and 5-chloro-2-methoxypyridine.
Coupling Reaction: A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine ring to the benzonitrile core.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be applied to minimize environmental impact .
化学反応の分析
Types of Reactions
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further coupling reactions can be performed to introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Nucleophiles: Employed in substitution reactions to replace chloro groups.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro groups.
科学的研究の応用
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxypyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
4-Chloro-2-methylthiopyrimidine: Another compound with a chloro and methoxy substitution pattern but on a pyrimidine ring.
Uniqueness
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties
特性
分子式 |
C13H8Cl2N2O |
|---|---|
分子量 |
279.12 g/mol |
IUPAC名 |
4-chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c1-18-13-5-11(12(15)7-17-13)10-4-9(14)3-2-8(10)6-16/h2-5,7H,1H3 |
InChIキー |
VGXKJQUQLFFKOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


